molecular formula C19H17N7O3 B14921411 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14921411
M. Wt: 391.4 g/mol
InChI Key: OGFATGDUHCGNFY-UHFFFAOYSA-N
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Description

7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole derivatives with pyrimidine intermediates under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time .

Chemical Reactions Analysis

Types of Reactions

7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can interfere with the cell cycle, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C19H17N7O3

Molecular Weight

391.4 g/mol

IUPAC Name

7-(1-ethyl-5-methylpyrazol-4-yl)-N-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H17N7O3/c1-3-24-12(2)15(11-21-24)17-8-9-20-18-10-16(23-25(17)18)19(27)22-13-4-6-14(7-5-13)26(28)29/h4-11H,3H2,1-2H3,(H,22,27)

InChI Key

OGFATGDUHCGNFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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